CGP 44 645

Descripción

Propiedades

IUPAC Name |

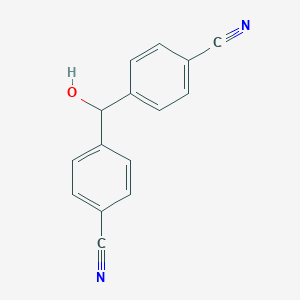

4-[(4-cyanophenyl)-hydroxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJWXPZHWUOYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440392 | |

| Record name | Bis(4-cyanophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134521-16-7 | |

| Record name | Bis(4-cyanophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134521-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-cyanophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134521167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-cyanophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4,4'-(hydroxymethylene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-CYANOPHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WEU2JKQ13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to CGP 44645: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 44645, identified as 4,4'-methanol-bisbenzonitrile, is the principal and pharmacologically inactive carbinol metabolite of Letrozole, a third-generation non-steroidal aromatase inhibitor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of CGP 44645. Detailed experimental protocols for its detection and quantification are also presented, along with visual representations of its metabolic generation and analytical workflow to support further research and development in the field of drug metabolism and pharmacokinetics.

Chemical Identity and Properties

CGP 44645 is a diarylmethane compound characterized by a methanol group substituted with two 4-cyanophenyl groups.[3] Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Systematic IUPAC Name | 4-[(4-cyanophenyl)(hydroxy)methyl]benzonitrile | [3][4] |

| Synonyms | CGP 44645, 4,4'-methanol-bisbenzonitrile, Bis(4-cyanophenyl)methanol | [3] |

| CAS Number | 134521-16-7 | [3] |

| Molecular Formula | C₁₅H₁₀N₂O | [3][4] |

| Molecular Weight | 234.25 g/mol | [3][4] |

| Monoisotopic Mass | 234.079312952 Da | [4] |

| SMILES | OC(C1=CC=C(C=C1)C#N)C1=CC=C(C=C1)C#N | [4] |

| InChI Key | JNJWXPZHWUOYRZ-UHFFFAOYSA-N | [4] |

Metabolic Pathway of CGP 44645 Formation

Letrozole is primarily eliminated through metabolic processes in the liver, leading to the formation of CGP 44645. This biotransformation is a two-phase process involving oxidation followed by conjugation.

Phase I Metabolism: The initial and rate-limiting step is the oxidation of Letrozole to its carbinol metabolite, CGP 44645. This reaction is catalyzed by cytochrome P450 (CYP) isoenzymes, specifically CYP2A6 and CYP3A4.[2][5][6] While both enzymes contribute, CYP2A6 exhibits a higher affinity for Letrozole metabolism.[5]

Phase II Metabolism: Following its formation, CGP 44645 undergoes glucuronidation, a conjugation reaction facilitated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[5][6] This process attaches a glucuronic acid moiety to the hydroxyl group of CGP 44645, forming a more water-soluble glucuronide conjugate that can be readily excreted from the body, primarily in the urine.[1]

Metabolic conversion of Letrozole to CGP 44645 and its subsequent glucuronidation.

Pharmacological Activity

CGP 44645 is considered a pharmacologically inactive metabolite.[1] Studies have shown that it does not possess the aromatase-inhibiting activity of its parent compound, Letrozole.[1] While CGP 44645 itself has shown some weak inhibitory effects on CYP2C19 and CYP2B6 in vitro, these are not considered clinically significant at therapeutic concentrations of Letrozole.[7]

Due to its pharmacological inactivity, CGP 44645 is not expected to directly influence signaling pathways. The primary biological relevance of this metabolite lies in its role as the major clearance product of Letrozole, and its plasma concentrations can be indicative of Letrozole's metabolic rate, which can be influenced by genetic polymorphisms in the CYP2A6 enzyme.

Experimental Protocols

The detection and quantification of CGP 44645 in biological matrices are crucial for pharmacokinetic studies of Letrozole. A common analytical method employed is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.

Determination of CGP 44645 in Urine by HPLC-Fluorescence

Objective: To quantify the concentration of CGP 44645 in human urine samples.

Materials and Reagents:

-

CGP 44645 reference standard

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 7.0)

-

Solid-phase extraction (SPE) C8 cartridges (100 mg)

-

Deionized water

-

Urine samples

Instrumentation:

-

HPLC system with a fluorescence detector

-

ODS Hypersil C18 column

-

Automated solid-phase extraction system (e.g., ASPEC)

Procedure:

-

Sample Preparation (Automated Solid-Phase Extraction):

-

Condition the C8 SPE cartridges with methanol followed by deionized water.

-

Load an appropriate volume of urine sample onto the conditioned cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute CGP 44645 from the cartridge using an appropriate elution solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: Acetonitrile and phosphate buffer (pH 7.0) in an isocratic or gradient elution.

-

Flow Rate: 1.5 mL/min.

-

Column: ODS Hypersil C18.

-

Injection Volume: 20 µL.

-

Fluorescence Detection:

-

Excitation Wavelength: 230 nm.

-

Emission Wavelength: 295 nm.

-

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the CGP 44645 reference standard.

-

Calculate the concentration of CGP 44645 in the urine samples by interpolating their peak areas against the standard curve.

-

The limit of quantitation (LOQ) for CGP 44645 in urine has been reported to be approximately 8.54 nmol/L.

-

Workflow for the quantification of CGP 44645 in biological samples.

Conclusion

CGP 44645 is the primary, inactive metabolite of the aromatase inhibitor Letrozole. Its formation via CYP2A6 and CYP3A4 and subsequent glucuronidation represent the major clearance pathway for Letrozole. Understanding the chemical properties and analytical methods for CGP 44645 is essential for the pharmacokinetic and pharmacogenomic evaluation of Letrozole therapy. The provided technical information and protocols serve as a valuable resource for researchers and professionals in drug development and metabolism.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis(4-cyanophenyl)methanol | C15H10N2O | CID 10466550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 4,4'-methanol-bisbenzonitrile (HMDB0061037) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Function and Characterization of CGP 44645

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 44645, chemically known as 4,4'-(hydroxymethylene)bis(benzonitrile), is the principal and pharmacologically inactive carbinol metabolite of letrozole, a potent third-generation non-steroidal aromatase inhibitor. This technical guide provides a comprehensive overview of the function, metabolism, and analytical quantification of CGP 44645. Its primary role is to facilitate the elimination of letrozole from the body. Letrozole undergoes hepatic metabolism, primarily mediated by cytochrome P450 isoenzymes CYP3A4 and CYP2A6, to form CGP 44645. This metabolite is subsequently conjugated with glucuronic acid and excreted renally. While CGP 44645 exhibits weak inhibitory effects on certain CYP enzymes in vitro, these are not considered clinically significant at therapeutic concentrations of letrozole. This document details the metabolic pathways, quantitative data on enzyme interactions, and methodologies for its detection and quantification in biological matrices.

Core Function: Aiding the Elimination of Letrozole

The primary and established function of CGP 44645 is its role as the major metabolite in the clearance pathway of letrozole.[1] Letrozole, an effective agent in the treatment of hormone-receptor-positive breast cancer, is metabolized in the liver to the more polar and readily excretable CGP 44645.[1] This biotransformation is a critical step in the body's process of eliminating the drug, preventing its accumulation and potential for toxicity.

Pharmacological Inactivity

Crucially, CGP 44645 is considered a pharmacologically inactive metabolite with respect to aromatase inhibition.[1] Studies have shown that it does not exhibit significant inhibitory activity against the aromatase enzyme, the target of its parent compound, letrozole. While some in vitro studies have investigated its potential to inhibit other enzymes, the observed effects are weak and occur at concentrations not typically reached during therapeutic use of letrozole.

Metabolic Pathway of Letrozole to CGP 44645

The formation of CGP 44645 from letrozole is a two-step process primarily occurring in the liver.

Phase I Metabolism: Hydroxylation

Letrozole is first hydroxylated to form the carbinol metabolite, CGP 44645. This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system. Specifically, isoenzymes CYP3A4 and CYP2A6 have been identified as the key enzymes responsible for this conversion.[2][3]

Phase II Metabolism: Glucuronidation

Following its formation, CGP 44645 undergoes Phase II metabolism, specifically glucuronidation. This process involves the attachment of a glucuronic acid moiety to the hydroxyl group of CGP 44645, forming a highly water-soluble glucuronide conjugate. This conjugate is then efficiently eliminated from the body, primarily through renal excretion in the urine.[2][3]

Quantitative Data

While specific pharmacokinetic parameters for CGP 44645 are not extensively tabulated in the literature, its systemic exposure is known to be low.[4] The focus of most pharmacokinetic studies has been on the parent drug, letrozole. However, in vitro studies have provided quantitative data on the interaction of CGP 44645 with various CYP enzymes.

| Enzyme | Interaction Parameter | Value (µM) | Reference |

| CYP2B6 | Ki | 12.9 (in HLMs) | [5] |

| CYP2C19 | IC50 | 19.5 | [5] |

| CYP2C9 | IC50 | 133.9 | [5] |

| CYP2D6 | IC50 | 158.0 | [5] |

HLMs: Human Liver Microsomes

These data indicate that CGP 44645 is a weak inhibitor of these enzymes, with inhibitory concentrations that are unlikely to be achieved with therapeutic doses of letrozole.

Experimental Protocols

In Vitro Metabolism of Letrozole to CGP 44645

This protocol outlines a general procedure for assessing the in vitro metabolism of letrozole to CGP 44645 using human liver microsomes.

Objective: To determine the kinetics of CGP 44645 formation from letrozole mediated by CYP enzymes.

Materials:

-

Human liver microsomes (HLMs)

-

Letrozole

-

CGP 44645 analytical standard

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of letrozole in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

-

Add letrozole to the incubation mixture at various concentrations.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the presence and quantity of CGP 44645 using a validated LC-MS/MS method.

Quantification of CGP 44645 and its Glucuronide in Urine

This protocol provides a general method for the simultaneous quantification of CGP 44645 and its glucuronide conjugate in human urine using LC-MS/MS.

Objective: To measure the urinary excretion of CGP 44645 and its primary metabolite.

Materials:

-

Human urine samples

-

CGP 44645 and CGP 44645-glucuronide analytical standards

-

β-glucuronidase (from E. coli or H. pomatia) for indirect quantification (optional)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

Internal standards for both analytes

Procedure for Direct Quantification:

-

Thaw urine samples and centrifuge to remove particulates.

-

Spike the urine with internal standards.

-

Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

-

Condition the SPE cartridge with methanol and then water.

-

Load the urine sample.

-

Wash the cartridge with a weak organic solvent/water mixture.

-

Elute the analytes with methanol or acetonitrile.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Quantify the analytes using a validated method with a calibration curve prepared in a similar matrix.

Procedure for Indirect Quantification of Total CGP 44645:

-

Prior to SPE, incubate an aliquot of the urine sample with β-glucuronidase at an optimal pH and temperature to hydrolyze the glucuronide conjugate back to CGP 44645.

-

Proceed with the SPE and LC-MS/MS analysis as described above to quantify the total amount of CGP 44645.

References

- 1. pharmaron.com [pharmaron.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Metabolic profiling of glucuronides in human urine by LC-MS/MS and partial least-squares discriminant analysis for classification and prediction of gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacology of CGP Ligands: A Technical Guide to CGP 12177 and CGP 55845

Introduction: The "CGP" designation, originating from the research laboratories of Ciba-Geigy, encompasses a diverse range of pharmacological compounds that have played a pivotal role in elucidating the function of various receptor systems. While the specific compound "CGP 44645" is not prominently featured in scientific literature, it is highly probable that this refers to a related, well-characterized agent or represents a typographical error. This guide provides an in-depth technical overview of two significant and extensively studied CGP compounds: CGP 12177 , a notable ligand for β-adrenergic receptors, and CGP 55845 , a potent antagonist of the GABA-B receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the discovery, mechanism of action, quantitative data, and experimental protocols associated with these seminal research tools.

CGP 12177: A Multifaceted Ligand of β-Adrenergic Receptors

Discovery and History: CGP 12177, with the chemical name 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, was first synthesized and characterized as a hydrophilic β-adrenergic receptor radioligand in the early 1980s.[1] Its development was a significant step forward in the study of β-adrenoceptors, as its hydrophilic nature limited its partitioning into the cell membrane, making it an excellent tool for selectively labeling cell surface receptors.[1][2]

Mechanism of Action: CGP 12177 is a complex ligand that exhibits different pharmacological properties at various β-adrenoceptor subtypes. It is primarily known as a non-selective antagonist at β1- and β2-adrenoceptors. However, it also acts as a partial agonist at the β3-adrenoceptor. This unique profile has made it an invaluable tool for differentiating β-adrenoceptor subtypes and for studying the phenomenon of agonist-induced receptor internalization.[1]

Quantitative Data for CGP 12177

| Parameter | Receptor Subtype | Value | Species/Cell Line | Reference |

| Ki | β1-adrenoceptor | 0.9 nM | ||

| β2-adrenoceptor | 4 nM | |||

| β3-adrenoceptor | 88 nM | |||

| log KD (³H-CGP 12177) | β2-adrenoceptor | -9.84 ± 0.06 | CHO-K1 cells expressing human β2-adrenoceptor | [3][4] |

| log EC50 (cAMP accumulation) | β2-adrenoceptor | -8.90 ± 0.06 | CHO-K1 cells expressing human β2-adrenoceptor | [3][4] |

| log EC50 (CRE-mediated gene transcription) | β2-adrenoceptor | -9.66 ± 0.04 | CHO-K1 cells expressing human β2-adrenoceptor | [3][4] |

| KD (³H-CGP 12177) | β-adrenoceptors | 1.8 ± 0.4 nM | Intact rat adipocytes | [5] |

| KD (³H-CGP 12177) | β3-adrenoceptor (low affinity site) | 31 nM | Rat interscapular brown adipose tissue | [6] |

Experimental Protocols

Radioligand Binding Assay with [³H]CGP 12177:

This protocol is a generalized procedure for determining the binding of [³H]CGP 12177 to β-adrenoceptors in cell membranes or intact cells.

-

Materials:

-

[³H]CGP 12177 (specific activity ~40 Ci/mmol)

-

Cell membranes or intact cells expressing β-adrenoceptors

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Unlabeled CGP 12177 or another suitable β-adrenergic antagonist (e.g., propranolol) for determining non-specific binding

-

Glass fiber filters

-

Scintillation cocktail and scintillation counter

-

-

Procedure:

-

Incubate a fixed concentration of [³H]CGP 12177 (e.g., 1-5 nM) with the cell preparation in the binding buffer.

-

For total binding, incubate in the absence of a competing unlabeled ligand.

-

For non-specific binding, incubate in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).

-

Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

cAMP Accumulation Assay:

This protocol measures the ability of CGP 12177 to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenoceptor signaling.

-

Materials:

-

Cells expressing the β-adrenoceptor of interest

-

CGP 12177 and other test compounds

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

-

Procedure:

-

Seed cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of CGP 12177 (to measure agonism) or a fixed concentration of an agonist (e.g., isoproterenol) with varying concentrations of CGP 12177 (to measure antagonism).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Signaling Pathway

The canonical signaling pathway for β1- and β2-adrenoceptors involves the activation of adenylyl cyclase and the subsequent production of cAMP.

CGP 55845: A Potent and Selective GABA-B Receptor Antagonist

Discovery and History: CGP 55845 was developed as a potent and selective antagonist for the GABA-B receptor. Its discovery was crucial for distinguishing the physiological roles of pre- and post-synaptic GABA-B receptors and for understanding their involvement in synaptic plasticity and neuronal excitability.

Mechanism of Action: CGP 55845 acts as a competitive antagonist at GABA-B receptors.[7] These receptors are G-protein coupled receptors that, upon activation by GABA, lead to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels (GIRK/Kir3), and inhibition of voltage-gated calcium channels.[8][9] By blocking these actions, CGP 55845 can disinhibit neuronal activity and has been used to study conditions like epilepsy and depression.

Quantitative Data for CGP 55845

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | 5 nM | [10][11] | |

| pKi | 8.35 | (inhibition of [³H]CGP 27492 binding) | [10][11] |

| IC50 (vs. baclofen) | 130 nM | (isoproterenol assay) | [10][11] |

| pEC50 (inhibition of GABA release) | 8.08 | [11] | |

| pEC50 (inhibition of glutamate release) | 7.85 | [11] |

Experimental Protocols

Electrophysiology (Patch-Clamp Recording):

This protocol outlines a general approach to measure the effect of CGP 55845 on GABA-B receptor-mediated currents in neurons.

-

Materials:

-

Brain slices or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipettes filled with internal solution

-

Patch-clamp amplifier and data acquisition system

-

CGP 55845

-

GABA-B receptor agonist (e.g., baclofen)

-

-

Procedure:

-

Prepare acute brain slices or cultured neurons for recording.

-

Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Apply a GABA-B receptor agonist, such as baclofen, to the bath to elicit a GABA-B receptor-mediated outward current (due to GIRK channel activation) or to inhibit a presynaptic calcium current.

-

After establishing a stable baseline response to the agonist, co-apply CGP 55845 with the agonist.

-

Observe the reduction or complete block of the agonist-induced current in the presence of CGP 55845.

-

Wash out the drugs to allow for recovery of the response.

-

Analyze the data to determine the potency and efficacy of CGP 55845 as an antagonist.

-

Signaling Pathway

GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits and couple to Gi/o proteins to mediate their inhibitory effects.

CGP 12177 and CGP 55845 are powerful pharmacological tools that have significantly advanced our understanding of β-adrenergic and GABA-B receptor signaling, respectively. Their distinct mechanisms of action and well-characterized properties make them indispensable for in vitro and in vivo research. This technical guide provides a centralized resource of their discovery, pharmacology, quantitative data, and key experimental methodologies to aid researchers in their ongoing investigations into the complex roles of these receptor systems in health and disease.

References

- 1. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct assessment of beta-adrenergic receptors in intact rat adipocytes by binding of [3H]CGP 12177. Evidence for agonist high-affinity binding complex and for beta 1 and beta 2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 11. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]

The Role of CGP 44 645 in the Metabolism of Letrozole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letrozole, a potent third-generation aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its metabolism. The primary metabolic pathway of letrozole involves its conversion to the pharmacologically inactive carbinol metabolite, CGP 44 645. This technical guide provides an in-depth exploration of the role of this compound in the metabolism of letrozole, detailing the enzymatic processes involved, quantitative kinetic data, and comprehensive experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of letrozole and related compounds.

Introduction

Letrozole exerts its therapeutic effect by potently and selectively inhibiting the aromatase enzyme (cytochrome P450 19A1), thereby blocking the peripheral conversion of androgens to estrogens. The disposition and clearance of letrozole from the body are primarily dependent on hepatic metabolism. The major route of letrozole elimination is its biotransformation into a carbinol metabolite, identified as 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile, and designated as this compound. This metabolite is pharmacologically inactive and its formation represents a critical step in the detoxification and excretion of letrozole.[1] A thorough understanding of the formation and subsequent fate of this compound is essential for a complete comprehension of letrozole's pharmacokinetics and for anticipating potential drug-drug interactions.

Letrozole Metabolic Pathway

The metabolism of letrozole is a two-phase process, primarily occurring in the liver.

Phase I Metabolism: The initial and rate-limiting step is the oxidation of letrozole to its carbinol metabolite, this compound. This reaction is catalyzed by cytochrome P450 (CYP) isoenzymes, with CYP2A6 and CYP3A4 being the principal contributors.[2][3] While CYP2A6 exhibits a higher affinity for letrozole, CYP3A4 also plays a significant role in its metabolism.[2]

Phase II Metabolism: Following its formation, this compound undergoes glucuronidation, a phase II conjugation reaction. This process is primarily mediated by the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme.[2][4] The resulting glucuronide conjugate is more water-soluble and is readily excreted from the body, mainly via the urine.[5]

Signaling Pathway of Letrozole Metabolism

Caption: Metabolic pathway of letrozole to this compound and its subsequent glucuronidation.

Quantitative Data

Enzyme Kinetics

The formation of this compound from letrozole has been studied in human liver microsomes (HLMs). The kinetic parameters for this biotransformation are summarized in the table below.

| Parameter | Value | Enzyme(s) | Source |

| Formation of this compound in HLMs | |||

| Km | 37.5 ± 1.2 µM | CYP2A6 & CYP3A4 | [6] |

| Vmax | 18.6 ± 14.0 pmol/min/mg protein | CYP2A6 & CYP3A4 | [6] |

| Apparent Vmax/Km (CYP2A6) | 0.48 nl/min/nmol P450 | Recombinant CYP2A6 | [7] |

| Apparent Vmax/Km (CYP3A4) | 0.24 nl/min/nmol P450 | Recombinant CYP3A4 | [7] |

| Inhibition of CYP2A6 by Letrozole | |||

| Ki (in HLMs) | 4.6 ± 0.05 µM | CYP2A6 | [8][9] |

| Ki (recombinant CYP2A6) | 5.0 ± 2.4 µM | CYP2A6 | [8][9] |

Pharmacokinetic Parameters

Following oral administration of letrozole, both the parent drug and its metabolite, this compound, can be detected in plasma and urine.

| Parameter | Letrozole | This compound | Source |

| General Pharmacokinetics | |||

| Bioavailability | ~99.9% | - | [1] |

| Terminal Half-life (t1/2) | ~42 hours | - | [1] |

| Volume of Distribution (Vd) | ~1.87 L/kg | - | [1] |

| Protein Binding | ~60% (mainly albumin) | - | [5] |

| Plasma Concentrations (2.5 mg/day) | |||

| Median Letrozole Concentration | 88.4 ng/mL (range: 0-349.2 ng/mL) | Not typically quantified in plasma due to low levels | [10] |

| Letrozole Cmax (single 2.5 mg dose) | 35.18 ± 6.75 ng/mL | - | [11] |

| Letrozole AUClast (single 2.5 mg dose) | 2069.15 ± 805.43 ng·hr/mL | - | [11] |

Note: Comprehensive pharmacokinetic parameters for this compound (Cmax, Tmax, AUC, t1/2) are not well-documented in publicly available literature, likely due to its rapid clearance and low plasma concentrations.

Experimental Protocols

In Vitro Metabolism of Letrozole in Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of letrozole and the formation of this compound using human liver microsomes.

Experimental Workflow for In Vitro Letrozole Metabolism

Caption: Workflow for studying letrozole metabolism in human liver microsomes.

Materials:

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Letrozole

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile (or other suitable organic solvent for quenching)

-

Incubator/shaker set to 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw human liver microsomes on ice.

-

Prepare a working solution of letrozole in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, typically <0.5%).

-

Prepare the incubation buffer and the NADPH regenerating system.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and letrozole (final concentration typically 1-10 µM).

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Sampling and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile).

-

-

Sample Processing:

-

Vortex the terminated samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the remaining letrozole and the formation of this compound using a validated LC-MS/MS method.

-

Analytical Method for Letrozole and this compound in Biological Fluids (HPLC with Fluorescence Detection)

This method is suitable for the quantification of letrozole and this compound in plasma and urine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Fluorescence detector

-

C18 reversed-phase column (e.g., ODS Hypersil, 5 µm)

-

Automated solid-phase extraction (SPE) system (optional)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and phosphate buffer (pH 7.0) in a suitable gradient or isocratic elution.

-

Flow Rate: Approximately 1.5 mL/min.

-

Column Temperature: Ambient.

-

Fluorescence Detection:

-

Excitation Wavelength: 230 nm

-

Emission Wavelength: 295 nm

-

Sample Preparation (Plasma/Urine):

-

Solid-Phase Extraction (SPE):

-

Condition a C8 SPE cartridge with methanol followed by water.

-

Load the plasma or urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute letrozole and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Injection:

-

Inject a defined volume of the reconstituted sample into the HPLC system.

-

Quantification:

-

Construct a calibration curve using standards of known concentrations of letrozole and this compound.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion

This compound is the principal, pharmacologically inactive carbinol metabolite of letrozole. Its formation, primarily mediated by CYP2A6 and CYP3A4, and subsequent glucuronidation by UGT2B7, constitute the major clearance pathway for letrozole. The kinetic data indicate that CYP2A6 has a high affinity for letrozole metabolism. The provided experimental protocols offer robust methods for the in vitro characterization of letrozole metabolism and the quantification of letrozole and this compound in biological matrices. A comprehensive understanding of the metabolic fate of letrozole, with a central focus on the formation and elimination of this compound, is paramount for optimizing therapeutic strategies and ensuring patient safety. Further research to fully elucidate the pharmacokinetic profile of this compound and the enzyme kinetics of its glucuronidation would provide a more complete picture of letrozole's disposition.

References

- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Letrozole and CYP2A6 Inducers Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]

- 4. ClinPGx [clinpgx.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Plasma Letrozole Concentrations in Postmenopausal Women With Breast Cancer Are Associated With CYP2A6 Genetic Variants, Body Mass Index, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. synapse.koreamed.org [synapse.koreamed.org]

An In-Depth Technical Guide to CGP 55845: A Potent GABAB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective GABAB receptor antagonist, CGP 55845. The document details its chemical identifiers, pharmacological properties, and key experimental protocols, offering a valuable resource for researchers in neuroscience and drug development. Initial inquiries regarding "CGP 44645" consistently resolved to the well-documented compound CGP 55845, suggesting the former is likely a typographical error or a less common synonym. This guide focuses on the substantial body of scientific literature available for CGP 55845.

Core Compound Identifiers

CGP 55845 is a critical tool for studying the physiological and pathological roles of the GABAB receptor. Its precise chemical identifiers are essential for accurate sourcing and documentation in experimental settings. The compound is available as a free base and more commonly as a hydrochloride salt.

| Identifier Type | CGP 55845 (Free Base) | CGP 55845 Hydrochloride |

| CAS Number | 150175-54-5 | 149184-22-5 |

| Chemical Name | [(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid | (2S)-3---INVALID-LINK--phosphinic acid hydrochloride |

| Molecular Formula | C18H22Cl2NO3P | C18H22Cl2NO3P·HCl |

| Molecular Weight | 402.25 g/mol | 438.71 g/mol |

| PubChem CID | 5311042 | 9954841 |

| InChI Key | ZODSPDOOCZZEIM-BBRMVZONSA-N | PXQAIXBYWZBYKJ-LINSIKMZSA-N |

| SMILES | C--INVALID-LINK--NC--INVALID-LINK--O | Cl.C--INVALID-LINK--CP(O)(=O)CC1=CC=CC=C1">C@HC1=CC=C(Cl)C(Cl)=C1 |

Pharmacological Profile

CGP 55845 is a highly potent and selective competitive antagonist of the GABAB receptor. Its primary mechanism of action is the blockade of both presynaptic and postsynaptic GABAB receptors, thereby inhibiting the effects of the endogenous agonist GABA and synthetic agonists like baclofen. This antagonism leads to an increase in the release of neurotransmitters such as GABA and glutamate.[1][2]

The following table summarizes key quantitative measures of CGP 55845's activity from various in vitro assays.

| Parameter | Value | Assay System | Reference |

| IC50 | 5 nM | GABAB receptor antagonism | [1][2] |

| IC50 | 6 nM | GABAB receptor antagonist activity | [3] |

| IC50 | 130 nM | Inhibition of baclofen-induced responses in an isoproterenol assay | [1][2] |

| pKi | 8.35 | Prevention of agonist binding | [1][2] |

| pEC50 (GABA release) | 8.08 | Inhibition of GABA release | [1][2] |

| pEC50 (Glutamate release) | 7.85 | Inhibition of glutamate release | [1][2] |

| Apparent Kd | 30 nM | GABAB receptor complex | [4] |

GABAB Receptor Signaling Pathway

CGP 55845 acts on the G protein-coupled GABAB receptor. The diagram below illustrates the canonical signaling pathway of the GABAB receptor and the point of intervention by CGP 55845.

Caption: GABAB receptor signaling and antagonism by CGP 55845.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CGP 55845.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the procedure for measuring GABA and glutamate release in the brain of a freely moving rodent following the administration of CGP 55845.

1. Animal Model and Surgical Preparation:

-

Species: Adult male Sprague-Dawley rats (250-300g).

-

Anesthesia: Anesthetize the rat using an appropriate agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame. Following a midline incision to expose the skull, drill a burr hole over the target brain region (e.g., hippocampus or prefrontal cortex).

-

Guide Cannula Implantation: Slowly lower a guide cannula to a position just above the target region and secure it with dental cement and anchor screws.

-

Recovery: Allow the animal to recover for at least one week post-surgery.

2. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 4 mm membrane length) through the guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a constant flow rate of 1-2 µL/min.

-

Equilibration: Allow the system to equilibrate for at least 2 hours before collecting baseline samples.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

Drug Administration: Administer CGP 55845 (e.g., 1-10 mg/kg, intraperitoneally) or vehicle.

-

Post-Administration Collection: Continue collecting dialysate samples for several hours.

-

Analysis: Analyze the concentration of GABA and glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiments with CGP 55845.

Electrophysiological Recording in Hippocampal Slices

This protocol describes the methodology for assessing the effect of CGP 55845 on synaptic transmission in acute hippocampal slices.

1. Slice Preparation:

-

Animal: 4-6 week old C57BL/6J mice.

-

Anesthesia and Decapitation: Anesthetize the mouse and rapidly decapitate.

-

Brain Extraction: Quickly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) sucrose-based cutting solution (in mM: 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 glucose, and 50 sucrose).

-

Slicing: Cut 350 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Transfer the slices to an incubation chamber with oxygenated aCSF (in mM: 119 NaCl, 2.5 KCl, 1.3 MgSO4, 1 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose) and allow them to recover for at least 1 hour at room temperature.

2. Electrophysiological Recording:

-

Recording Chamber: Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 34°C.

-

Electrode Placement: Place a recording electrode in the CA1 pyramidal cell layer and a stimulating electrode in the Schaffer collateral pathway.

-

Recording: Perform whole-cell patch-clamp or field potential recordings to measure excitatory postsynaptic potentials (EPSPs) or inhibitory postsynaptic potentials (IPSPs).

-

Drug Application: After establishing a stable baseline recording, bath-apply CGP 55845 (typically 1-10 µM) to the slice.

-

Data Acquisition and Analysis: Record synaptic responses before, during, and after drug application. Analyze changes in the amplitude, frequency, and kinetics of synaptic events.

cAMP Accumulation Assay

This protocol provides a general framework for determining the effect of CGP 55845 on GABAB receptor-mediated inhibition of cAMP production.

1. Cell Culture and Preparation:

-

Cell Line: Use a cell line stably expressing recombinant human GABAB1 and GABAB2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Cell Plating: Plate the cells in a suitable multi-well plate and grow to an appropriate confluency.

2. Assay Procedure:

-

Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin Treatment: Stimulate the cells with forskolin to increase basal cAMP levels.

-

Agonist and Antagonist Addition: Add a GABAB receptor agonist (e.g., GABA or baclofen) in the presence and absence of varying concentrations of CGP 55845.

-

Incubation: Incubate the cells for a specified period to allow for changes in intracellular cAMP levels.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

3. cAMP Detection:

-

Detection Method: Use a competitive immunoassay-based method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, to quantify the amount of cAMP in the cell lysates.

-

Data Analysis: Plot the concentration-response curves for the agonist in the presence of the antagonist to determine the IC50 value of CGP 55845.

Logical Flow for a cAMP Antagonist Assay

Caption: Logical workflow for a cAMP accumulation assay to test CGP 55845.

Conclusion

CGP 55845 is an indispensable pharmacological tool for the investigation of GABAB receptor function. Its high potency and selectivity have enabled significant advances in our understanding of GABAergic neurotransmission in both health and disease. The detailed identifiers and experimental protocols provided in this guide are intended to support the continued use of this compound in rigorous and reproducible scientific research.

References

An In-depth Technical Guide to the Synthesis of Bis(4-cyanophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of Bis(4-cyanophenyl)methanol. The document details the experimental protocol for its preparation, presents key quantitative data in a structured format, and visualizes the synthetic workflow and its relevant metabolic pathway.

Introduction

Bis(4-cyanophenyl)methanol, also known as 4,4'-dicyanobenzhydrol, is a diarylmethane compound with the chemical formula C15H10N2O.[1] It is a significant molecule in medicinal chemistry, primarily recognized as the main, pharmacologically inactive carbinol metabolite of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[2] Understanding the synthesis and properties of this metabolite is crucial for pharmacokinetic studies and drug development. This guide outlines a common and effective method for its laboratory-scale synthesis.

Synthesis of Bis(4-cyanophenyl)methanol

The synthesis of Bis(4-cyanophenyl)methanol is typically achieved through a Grignard reaction. This involves the formation of a 4-cyanophenyl Grignard reagent from 4-bromobenzonitrile, which then undergoes a nucleophilic addition to the carbonyl group of 4-cyanobenzaldehyde.

Reaction Scheme

The overall reaction can be summarized as follows:

-

Formation of the Grignard Reagent: 4-bromobenzonitrile reacts with an isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) to form the 4-cyanophenylmagnesium chloride.

-

Nucleophilic Addition: The formed Grignard reagent attacks the carbonyl carbon of 4-cyanobenzaldehyde.

-

Work-up: The reaction is quenched with an acidic solution to protonate the alkoxide, yielding the final product, Bis(4-cyanophenyl)methanol.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Detailed Experimental Protocol

The following protocol is adapted from established chemical literature.[2]

1. Grignard Reagent Formation:

-

A solution of 4-bromobenzonitrile (1.4 g, 7.6 mmol) in tetrahydrofuran (THF, 4 ml) is slowly added dropwise over 15 minutes to a 1.3 M solution of isopropylmagnesium chloride lithium chloride complex in THF (10.5 ml) at -15 °C.[2]

-

The resulting brown solution is stirred at -15°C for 30 minutes, and then stirring is continued at the same temperature for an additional 1.5 hours.[2]

2. Reaction with Aldehyde:

-

The prepared Grignard reagent solution is then slowly added dropwise over 10 minutes to a solution of 4-cyanobenzaldehyde (1.0 g, 7.6 mmol) in THF (4 ml) at -15°C.[2]

-

The reaction mixture is stirred at 0°C for 1 hour.[2]

3. Work-up and Extraction:

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride (NH4Cl) solution (20 ml).[2]

-

Tert-butyl methyl ether (TBME, 30 ml) and water (20 ml) are added for extraction.[2]

-

The organic layer is separated, and the aqueous phase is further extracted twice with TBME (2 x 20 ml).[2]

-

The combined organic layers are washed with saturated aqueous sodium chloride (NaCl), dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.[2]

4. Purification:

-

To the crude product (2 g), a mixed solvent of ethyl acetate (EtOAc)/heptane (1:2) is added.[2]

-

An insoluble light yellow solid is collected by filtration. This solid is then dissolved in diethyl ether and precipitated with pentane to yield a portion of the pure product.[2]

-

The mother liquor from the filtration is concentrated and purified by flash chromatography on silica gel (eluent: EtOAc/heptane, 1:2) to obtain an additional fraction of the product.[2]

Data Presentation: Reactants and Conditions

Table 1: Reactants and Reagents

| Compound | Role | Molecular Formula | Amount | Moles (mmol) |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Starting Material | C₇H₄BrN | 1.4 g | 7.6 |

| 4-Cyanobenzaldehyde | Starting Material | C₈H₅NO | 1.0 g | 7.6 |

| iPrMgCl·LiCl | Grignard Reagent Precursor | C₃H₇ClLiMg | 10.5 ml (1.3 M) | 13.65 |

| Tetrahydrofuran (THF) | Solvent | C₄H₈O | ~18.5 ml | - |

| Sat. aq. NH₄Cl | Quenching Agent | NH₄Cl | 20 ml | - |

| Tert-butyl methyl ether (TBME) | Extraction Solvent | C₅H₁₂O | 70 ml | - |

| Sat. aq. NaCl | Washing Agent | NaCl | - | - |

| Anhydrous Na₂SO₄ | Drying Agent | Na₂SO₄ | - | - |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Grignard Formation Temp. | -15 °C |

| Grignard Formation Time | 2 hours |

| Nucleophilic Addition Temp. | -15 °C to 0 °C |

| Nucleophilic Addition Time | 1 hour |

| Combined Yield | 40.5% (27.5% from precipitation, 13% from chromatography)[2] |

Characterization of Bis(4-cyanophenyl)methanol

The final product is a light yellow solid. Its identity and purity are confirmed through various analytical techniques.

Table 3: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 134521-16-7 | [1] |

| Molecular Formula | C₁₅H₁₀N₂O | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 158-159 °C | |

Table 4: Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | Specific experimental peak data is not readily available in public literature. Expected signals would include a singlet for the methine proton (-CH(OH)-), a signal for the hydroxyl proton (-OH), and multiplets for the aromatic protons on the two phenyl rings. |

| ¹³C NMR | A ¹³C NMR spectrum is available in spectral databases, but specific peak assignments are not detailed in the searched literature.[1] Expected signals would include those for the two types of aromatic carbons, the nitrile carbons (-C≡N), and the methine carbon (-CH(OH)-). |

| IR Spectroscopy | While a specific peak list is not available, characteristic absorptions would be expected for: O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C≡N stretching (strong, sharp, ~2220-2260 cm⁻¹), C=C stretching (aromatic, ~1400-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹). |

| Mass Spectrometry | Predicted m/z values for various adducts have been calculated: [M+H]⁺: 235.08660, [M+Na]⁺: 257.06854, [M-H]⁻: 233.07204. |

Biological Relevance: Metabolic Pathway of Letrozole

Bis(4-cyanophenyl)methanol is the major, pharmacologically inactive metabolite of Letrozole. The metabolic clearance of Letrozole primarily occurs in the liver via oxidation to this carbinol metabolite. This process is mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2A6. The resulting Bis(4-cyanophenyl)methanol is then further metabolized through glucuronidation before renal excretion.

The following diagram illustrates this metabolic pathway.

References

Pharmacological Profile of CGP Compounds: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the pharmacological profile of CGP 44645 did not yield any specific information. It is possible that this is an incorrect or less common designation for a compound. This guide instead provides a summary of the publicly available information for other pharmacologically active compounds designated with the "CGP" prefix, namely CGP 55845 and CGP 37849 . The information presented herein is based on available scientific literature and databases.

Summary of Findings

While data on CGP 44645 remains elusive, research on other CGP compounds reveals their significant and distinct activities within the central nervous system. CGP 55845 is a potent and selective antagonist of the GABAB receptor, whereas CGP 37849 acts as a competitive antagonist at the NMDA receptor. Their differing mechanisms of action translate to distinct pharmacological profiles and potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters identified for CGP 55845 and CGP 37849 from available literature.

| Compound | Target | Action | Affinity/Potency | Reference |

| CGP 55845 | GABAB Receptor | Antagonist | - | PubChem CID: 5311042 |

| CGP 37849 | NMDA Receptor | Competitive Antagonist | - | Wikipedia |

Note: Specific quantitative affinity (Ki, IC50) and potency (EC50) values for CGP 55845 and CGP 37849 were not available in the initial search results. Further focused literature review would be required to obtain these specific values.

Experimental Protocols

Detailed experimental protocols for the characterization of these compounds are described in the primary research articles. The general methodologies likely employed include:

-

Radioligand Binding Assays: To determine the binding affinity of the compounds for their respective receptors (GABAB and NMDA). These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., CGP 55845 or CGP 37849). The displacement of the radioligand is then measured to calculate the inhibitory constant (Ki).

-

In Vitro Functional Assays: To assess the functional activity of the compounds. For a GABAB receptor antagonist like CGP 55845, this could involve measuring its ability to block agonist-induced downstream signaling, such as the inhibition of adenylyl cyclase or modulation of ion channel activity. For an NMDA receptor antagonist like CGP 37849, functional assays might involve measuring the inhibition of NMDA-induced calcium influx or electrophysiological responses in neurons.

-

In Vivo Animal Models: To evaluate the physiological and behavioral effects of the compounds. For CGP 37849, which has been studied as an anticonvulsant, animal models of epilepsy would be employed to assess its ability to prevent or reduce seizure activity.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of CGP 55845 and CGP 37849 are illustrated in the following diagrams.

Caption: Mechanism of action of CGP 55845 as a GABAB receptor antagonist.

Caption: Mechanism of action of CGP 37849 as a competitive NMDA receptor antagonist.

Conclusion

While the requested pharmacological profile of CGP 44645 could not be provided due to a lack of available information, this guide offers a summary of the data for other CGP-designated compounds. CGP 55845 and CGP 37849 are important research tools with well-defined mechanisms of action at the GABAB and NMDA receptors, respectively. Researchers and drug development professionals interested in these targets may find these compounds to be valuable pharmacological probes. Further investigation into the primary literature is recommended for more detailed experimental protocols and quantitative data. Should "CGP 44645" be an alternative name for a known compound, additional information may become available under a different identifier.

An In-depth Technical Guide on CGP 44 645: The Inactive Carbinol Metabolite of Letrozole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CGP 44 645, the primary and pharmacologically inactive metabolite of the potent aromatase inhibitor, Letrozole. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a resource for researchers in pharmacology, drug metabolism, and oncology.

Introduction

Letrozole is a non-steroidal, third-generation aromatase inhibitor widely used in the treatment of hormone-responsive breast cancer in postmenopausal women. Its therapeutic efficacy lies in its potent and selective inhibition of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. The major route of elimination for Letrozole is hepatic metabolism, leading to the formation of the carbinol metabolite, 4,4'-methanol-bisbenzonitrile, designated as this compound. This metabolite is considered inactive in terms of aromatase inhibition[1][2]. Understanding the metabolic fate of Letrozole and the characteristics of its primary metabolite is crucial for a complete pharmacological profile and for assessing potential drug-drug interactions.

Biochemical and Pharmacokinetic Profile

Letrozole undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) isoenzymes. Specifically, CYP2A6 and CYP3A4 are the key enzymes responsible for the oxidation of Letrozole to its carbinol metabolite, this compound[1][3][4]. Subsequently, this compound is efficiently conjugated with glucuronic acid by the enzyme UGT2B7 to form a glucuronide conjugate, which is then predominantly excreted in the urine[3][5]. Systemic exposure to this compound is low, with the parent drug, Letrozole, accounting for the vast majority of the circulating compound[2][6].

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for Letrozole and the inhibitory constants for both Letrozole and this compound against various CYP enzymes.

Table 1: Pharmacokinetic Parameters of Letrozole

| Parameter | Value | Reference |

| Oral Bioavailability | 99.9% | [5][7] |

| Time to Peak Plasma Concentration (Tmax) | 8.10 h | [5] |

| Peak Plasma Concentration (Cmax) | 104 nmol/L | [5] |

| Area Under the Curve (AUC) | 7387 nmol*h/L | [5] |

| Volume of Distribution (Vd) | 1.87 L/kg | [1][5] |

| Plasma Protein Binding | ~60% (55% to albumin) | [1][5] |

| Terminal Elimination Half-life (t1/2) | ~42 hours (in healthy volunteers) | [1][5] |

| Metabolic Clearance | ~95% of total plasma clearance | [2] |

Table 2: In Vitro Inhibition Constants (Ki) for Letrozole and this compound

| CYP Isoform | Letrozole Ki (µM) | This compound Ki (µM) | Reference |

| CYP2A6 | 4.6 ± 0.05 (HLMs) 5.0 ± 2.4 (recombinant) | Negligible | [6] |

| CYP2C19 | 42.2 (HLMs) 33.3 (recombinant) | Moderate Inhibition (Ki not specified) | [6] |

| CYP2B6 | Negligible | Moderate Inhibition (Ki not specified) | [6] |

| Other CYPs (1A2, 2C9, 2D6, 2E1, 3A4/5) | Negligible | Negligible | [6] |

HLMs: Human Liver Microsomes

Experimental Protocols

This section outlines the general methodologies employed in the in vitro characterization of Letrozole metabolism and its inhibitory effects on CYP enzymes.

In Vitro Metabolism of Letrozole

Objective: To determine the metabolic pathway and the enzymes responsible for the formation of this compound.

Methodology:

-

Incubation: Letrozole is incubated with human liver microsomes (HLMs) or with specific recombinant human CYP isoforms (e.g., CYP2A6, CYP3A4)[6].

-

Reaction Mixture: The incubation mixture typically contains the enzyme source (microsomes or recombinant enzyme), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), Letrozole at various concentrations, and a cofactor regenerating system, such as an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. The reaction is terminated after a specified time by the addition of a quenching solvent, such as acetonitrile or methanol.

-

Sample Analysis: The samples are then centrifuged to pellet the protein, and the supernatant is analyzed by a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify the formation of this compound[8].

CYP Inhibition Assays

Objective: To assess the inhibitory potential of Letrozole and this compound on the activity of various CYP isoforms.

Methodology:

-

Probe Substrates: Specific probe substrates for each CYP isoform are used (e.g., coumarin for CYP2A6, S-mephenytoin for CYP2C19).

-

Incubation: The probe substrate is incubated with HLMs or recombinant CYP isoforms in the presence of varying concentrations of the inhibitor (Letrozole or this compound)[6].

-

Reaction Conditions: The incubation conditions are similar to the metabolism studies, including a buffered solution and an NADPH-regenerating system.

-

Quantification of Metabolite Formation: The formation of the specific metabolite from the probe substrate is measured by a suitable analytical method (e.g., HPLC with fluorescence detection or LC-MS/MS).

-

Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 (inhibitor concentration causing 50% inhibition) is determined, and the inhibition constant (Ki) is calculated using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Dixon or Cheng-Prusoff plots).

Visualizations

The following diagrams illustrate the metabolic pathway of Letrozole and a typical experimental workflow for its in vitro characterization.

References

- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of CGP 44645 as a Reference Standard in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 44645 is a chemical entity understood to be a potent and selective antagonist of the Gamma-aminobutyric acid type B (GABA-B) receptor. Given its likely chemical structure as a phosphinic acid derivative, similar to other compounds in the "CGP" series, its analysis by High-Performance Liquid Chromatography (HPLC) presents challenges due to high polarity and lack of a strong chromophore. This document provides a detailed protocol for the use of CGP 44645 as a reference standard for its quantification in various sample matrices. The methodology outlines a pre-column derivatization step to enhance chromatographic retention and detectability.

These application notes are intended to guide researchers in developing and validating a robust HPLC method for CGP 44645, ensuring accurate and reproducible results in research and drug development settings.

Physicochemical Properties (Predicted)

Due to the limited availability of a public datasheet for CGP 44645, the following properties are predicted based on the analysis of structurally related phosphinic acid-containing GABA-B antagonists like CGP 55845. Researchers should verify these properties with a certificate of analysis from the supplier.

| Property | Predicted Value/Characteristic | Notes |

| Chemical Class | Phosphinic acid derivative | High polarity, zwitterionic nature at physiological pH. |

| Molecular Weight | ~350-450 g/mol | Estimated based on similar structures. The exact molecular weight is crucial for preparing standard solutions of known concentration. |

| UV Absorbance | Weak to negligible | Lacks a significant chromophore, necessitating derivatization for UV-Vis detection. |

| Solubility | Soluble in aqueous buffers and polar organic solvents like methanol and DMSO. | Solubility should be experimentally determined for the specific lot of the reference standard. |

Signaling Pathway of GABA-B Receptor Antagonism

CGP 44645, as a GABA-B receptor antagonist, is expected to block the signaling cascade initiated by the endogenous ligand GABA. The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, mediates inhibitory neurotransmission. Antagonism by CGP 44645 would prevent these downstream effects.

Caption: GABA-B receptor signaling pathway and the antagonistic action of CGP 44645.

Experimental Protocol: HPLC Analysis of CGP 44645 using Pre-column Derivatization

This protocol describes a reversed-phase HPLC method with UV detection following derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). This is a widely used reagent for the derivatization of primary and secondary amines, which are likely present in the structure of CGP 44645.

Materials and Reagents

-

CGP 44645 Reference Standard

-

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Boric acid

-

Sodium hydroxide

-

Hydrochloric acid

-

L-Amantadine hydrochloride (as an internal standard, optional)

Equipment

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Preparation of Solutions

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide and make up the volume to 1 L with water.

-

FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

-

Mobile Phase A: HPLC grade water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution of CGP 44645 (1 mg/mL): Accurately weigh approximately 10 mg of CGP 44645 reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 methanol/water mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Procedure

-

To 100 µL of each working standard solution (and sample solution), add 100 µL of 0.1 M borate buffer (pH 9.0).

-

Add 200 µL of the 15 mM FMOC-Cl reagent.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 10 minutes.

-

To stop the reaction and remove excess FMOC-Cl, add 100 µL of 1 M hydrochloric acid.

-

Filter the resulting solution through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized CGP 44645 against the corresponding concentration of the working standard solutions.

-

Quantification: Determine the concentration of CGP 44645 in unknown samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of CGP 44645 using the proposed HPLC method.

Caption: Workflow for the HPLC analysis of CGP 44645.

Method Validation Parameters

For use in a regulated environment, the developed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for derivatized CGP 44645 should be well-resolved from other peaks (e.g., from the matrix, internal standard, and degradation products). |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear regression should have a correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be within 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in results with minor variations in parameters like mobile phase composition (±2%), pH (±0.2), and column temperature (±5 °C). |

Conclusion

The provided application notes and protocols offer a comprehensive framework for the quantitative analysis of the GABA-B receptor antagonist CGP 44645 by HPLC. The proposed pre-column derivatization with FMOC-Cl addresses the inherent analytical challenges of this class of compounds. The detailed experimental procedures, combined with the outlined validation parameters, will enable researchers to establish a reliable and accurate analytical method for CGP 44645, supporting its use as a reference standard in various scientific investigations. The provided diagrams of the relevant signaling pathway and experimental workflow serve to contextualize the scientific and practical aspects of this analytical work.

Application Note: Quantification of CGP 44645 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of CGP 44645, a GABA-B receptor antagonist, in human plasma samples. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is highly suitable for pharmacokinetic and pharmacodynamic studies in drug development. The protocol outlines procedures for sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. Method validation parameters are proposed based on international guidelines to ensure data reliability, accuracy, and precision.

Introduction